molecular formula C30H32F2S4 B8182035 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole

4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole

Cat. No.: B8182035
M. Wt: 558.8 g/mol
InChI Key: JLQSSQKNPCEPJD-UHFFFAOYSA-N
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Description

4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound that belongs to the class of benzodithiophene derivatives. This compound is of significant interest in the field of organic electronics, particularly in the development of photovoltaic materials and organic semiconductors due to its unique electronic properties and structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects involves its interaction with light and subsequent electronic transitions. The compound absorbs photons, leading to the excitation of electrons from the ground state to an excited state. This process generates electron-hole pairs, which are crucial for applications in photovoltaics and photocatalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing capability and improve its performance in electronic applications. The hexyl groups also contribute to its solubility in organic solvents, making it easier to process in various applications .

Properties

IUPAC Name

4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F2S4/c1-3-5-7-9-11-23-21(31)17-25(35-23)27-19-13-15-34-30(19)28(20-14-16-33-29(20)27)26-18-22(32)24(36-26)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSSQKNPCEPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CCCCCC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F2S4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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